An In-depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one (CAS: 956-89-8)
An In-depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one (CAS: 956-89-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Diphenyldihydrofuran-2(3H)-one (CAS: 956-89-8), a key intermediate in the synthesis of the anti-diarrheal medication Loperamide. This document collates available data on its chemical and physical properties, spectroscopic information, and known biological context. Detailed experimental protocols for its synthesis and analysis, where available, are presented, alongside a discussion of the broader biological activities of the γ-butyrolactone class of compounds to which it belongs.
Chemical and Physical Properties
3,3-Diphenyldihydrofuran-2(3H)-one, also known as α,α-Diphenyl-γ-butyrolactone, is a solid organic compound.[1][2] Its core structure consists of a five-membered dihydrofuranone ring substituted with two phenyl groups at the 3-position.
| Property | Value | Source(s) |
| CAS Number | 956-89-8 | [3] |
| Molecular Formula | C₁₆H₁₄O₂ | [3] |
| Molecular Weight | 238.28 g/mol | [3] |
| Appearance | Solid | [2] |
| Melting Point | 77-79 °C | [4] |
| Boiling Point | 411.2 °C at 760 mmHg (Predicted) | [4] |
| InChI | InChI=1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | [3] |
| SMILES | C1C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O1) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,3-Diphenyldihydrofuran-2(3H)-one.
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Data available on PubChem. | [3] |
| ¹³C NMR | Data available on PubChem and SpectraBase. | [3][4] |
| Mass Spectrometry | GC-MS data available on PubChem. | [3] |
| Infrared (IR) Spectroscopy | FTIR data (KBr wafer) available on PubChem. | [3] |
| Raman Spectroscopy | Data available on PubChem. | [3] |
Note: Detailed spectral assignments were not available in the public domain at the time of this guide's compilation.
Synthesis and Purification
Synthesis Protocol: From Diphenylacetic Acid and Ethylene Oxide (General Method)
Logical Workflow for Synthesis:
Caption: General synthesis workflow for 3,3-Diphenyldihydrofuran-2(3H)-one.
Purification Protocol: Recrystallization
Recrystallization is a common method for purifying solid organic compounds.[5]
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which 3,3-Diphenyldihydrofuran-2(3H)-one is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, dissolve the crude 3,3-Diphenyldihydrofuran-2(3H)-one in a minimal amount of the hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Workflow for Recrystallization:
Caption: General workflow for the purification of a solid by recrystallization.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 3,3-Diphenyldihydrofuran-2(3H)-one.[6]
Experimental Protocol (General):
-
Column: A reverse-phase column, such as a C18 column, can be used.[7]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is suitable.[6]
-
Detection: UV detection is appropriate for this compound due to the presence of phenyl groups.
-
Method Validation: The method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[7]
Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of a chemical compound.
Biological Activity and Significance
Role as a Pharmaceutical Intermediate
The primary documented application of 3,3-Diphenyldihydrofuran-2(3H)-one is as a key starting material in the synthesis of Loperamide.[6][8] Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[8]
Signaling Pathway of Loperamide:
Caption: Simplified signaling pathway of Loperamide's anti-diarrheal action.
Potential Biological Activities of γ-Butyrolactone Derivatives
While specific quantitative biological data for 3,3-Diphenyldihydrofuran-2(3H)-one is limited in publicly available literature, the broader class of γ-butyrolactone derivatives is known to exhibit a wide range of pharmacological activities.
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Antimicrobial Activity: Various γ-butyrolactone derivatives have demonstrated antibacterial and antifungal properties.[9][10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
-
Anti-inflammatory Activity: Some furanone derivatives have shown potential anti-inflammatory effects.[11][12] In vitro assays, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells, are commonly used for screening.[13][14]
-
Cytotoxic Activity: Certain γ-butyrolactone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[15][16] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity.[17][18]
Experimental Workflow for In Vitro Cytotoxicity Assay (MTT Assay):
References
- 1. researchgate.net [researchgate.net]
- 2. 3,3-Diphenyldihydrofuran-2(3H)-one | CymitQuimica [cymitquimica.com]
- 3. Dihydro-3,3-diphenyl-2(3H)-furanone | C16H14O2 | CID 70393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. youtube.com [youtube.com]
- 6. Separation of 3,3-Diphenyldihydrofuran-2(3H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]
- 9. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. An evaluation of three in vitro cytotoxicity assays. | Semantic Scholar [semanticscholar.org]
- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation [mdpi.com]
- 16. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
